molecular formula C7H12N4O B2492625 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine CAS No. 1344229-83-9

5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2492625
CAS No.: 1344229-83-9
M. Wt: 168.2
InChI Key: FKOYPMDLOFWJSA-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxane derivatives with triazole precursors. One common method is the nucleophilic substitution reaction where oxane is reacted with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl-triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler triazole derivatives.

Scientific Research Applications

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid
  • 5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine
  • 2-amino-4-morpholino-1,3,5-triazine

Uniqueness

5-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific structure, which combines the oxane ring with the triazole moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(oxan-4-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-7-9-6(10-11-7)5-1-3-12-4-2-5/h5H,1-4H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOYPMDLOFWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344229-83-9
Record name 5-(oxan-4-yl)-4H-1,2,4-triazol-3-amine
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